molecular formula C27H21N3O5 B2551714 5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide CAS No. 328975-78-6

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide

Cat. No.: B2551714
CAS No.: 328975-78-6
M. Wt: 467.481
InChI Key: ANBKEEHZKDWEDU-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a nitrophenyl group, and a benzooxazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structure allows for diverse interactions and functionalities, making it a subject of interest for researchers.

Medicinal Chemistry

  • Anticancer Activity : This compound has shown promise in targeting specific cancer cell pathways, potentially inducing apoptosis and inhibiting tumor growth. Studies indicate that derivatives of similar compounds can disrupt cancer cell proliferation by interfering with signaling pathways involved in cell survival and division.
  • Antimicrobial Properties : The compound's structural features suggest it may inhibit bacterial growth by disrupting essential cellular processes. Research into its analogs has revealed activity against various bacterial strains, indicating potential for development into antimicrobial agents.
  • Enzyme Inhibition : The compound may serve as a probe in biochemical assays to study enzyme activities, particularly those involved in drug metabolism and detoxification pathways.

Materials Science

  • Organic Electronics : The furan moiety contributes to the compound's electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that compounds with similar structures can enhance charge transport properties in organic semiconductor devices.
  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing functional polymers with tailored properties for specific applications in coatings, adhesives, and advanced materials.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading university investigated the effects of 5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid derivatives on human cancer cell lines. The results indicated that certain modifications to the compound enhanced its cytotoxic effects against breast cancer cells, suggesting a viable pathway for further drug development.

Case Study 2: Antimicrobial Screening

In a collaborative research project, the antimicrobial efficacy of this compound was tested against several pathogenic bacteria. The findings revealed significant inhibitory activity, particularly against Gram-positive bacteria, highlighting its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide is unique due to its combination of a furan ring, nitrophenyl group, and benzooxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(2-Methyl-4-nitrophenyl)-furan-2-carboxylic acid [3-(5,7-dimethylbenzooxazol-2-yl)phenyl]amide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C27H21N3O5
  • Molecular Weight : 467.47 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

Research indicates that this compound may exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, suggesting it acts as an inhibitor of key enzymes involved in mycobacterial iron acquisition. The mechanism involves interference with the bacterial metabolic pathways, which is critical for its survival and proliferation .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in various cell lines .

Anticancer Properties

In cancer research, preliminary studies suggest that the compound may induce apoptosis in cancer cells. It appears to activate specific pathways that lead to programmed cell death, making it a candidate for further investigation as a potential chemotherapeutic agent .

Case Studies and Research Findings

StudyFindings
Khurana et al. (2021)Identified as an inhibitor of Mycobacterium tuberculosis through high-throughput screening techniques.
Metaferia et al. (2007)Demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Sweeney et al. (2022)Explored the anti-inflammatory properties and found a reduction in cytokine levels in treated models.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes crucial for bacterial metabolism and proliferation.
  • Cytokine Modulation : It modulates the immune response by inhibiting pro-inflammatory cytokines.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to reduced viability.

Properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c1-15-11-17(3)25-22(12-15)29-27(35-25)18-5-4-6-19(14-18)28-26(31)24-10-9-23(34-24)21-8-7-20(30(32)33)13-16(21)2/h4-14H,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBKEEHZKDWEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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